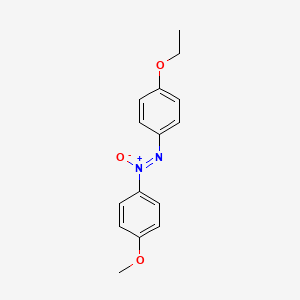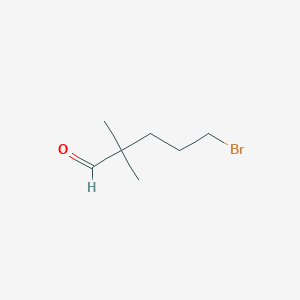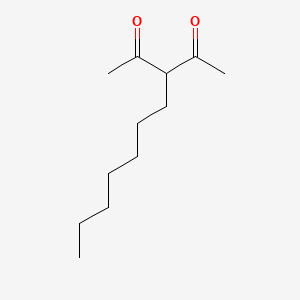![molecular formula C17H10Cl6O6 B14637297 2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid CAS No. 52569-21-8](/img/structure/B14637297.png)
2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and phenylene groups. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,6-trichlorophenol with formaldehyde to form 2,2’-methylenebis(3,4,6-trichlorophenol). This intermediate is then further reacted with chloroacetic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid involves its interaction with specific molecular targets. The compound’s multiple chlorine atoms and phenylene groups allow it to interact with cellular components, leading to disruption of cellular processes. In antimicrobial applications, it is believed to interfere with the cell membrane integrity of microorganisms, leading to cell death. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid can be compared with similar compounds such as:
2,2’-Methylenebis(3,4,6-trichlorophenol): This compound shares a similar structure but lacks the diacetic acid groups, making it less versatile in certain applications.
Hexachlorophene: Another related compound, known for its antimicrobial properties, but with a different structural arrangement.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): This compound is used as an antioxidant and has different functional groups, leading to distinct applications.
The uniqueness of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid lies in its specific structural features, which confer unique chemical reactivity and a broad range of applications.
Propiedades
Número CAS |
52569-21-8 |
|---|---|
Fórmula molecular |
C17H10Cl6O6 |
Peso molecular |
523.0 g/mol |
Nombre IUPAC |
2-[2-[[2-(carboxymethoxy)-3,5,6-trichlorophenyl]methyl]-3,4,6-trichlorophenoxy]acetic acid |
InChI |
InChI=1S/C17H10Cl6O6/c18-8-2-10(20)16(28-4-12(24)25)6(14(8)22)1-7-15(23)9(19)3-11(21)17(7)29-5-13(26)27/h2-3H,1,4-5H2,(H,24,25)(H,26,27) |
Clave InChI |
PWVRTSVTEBDMJG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)OCC(=O)O)OCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
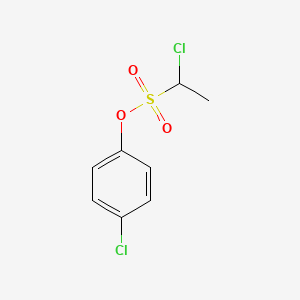
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)



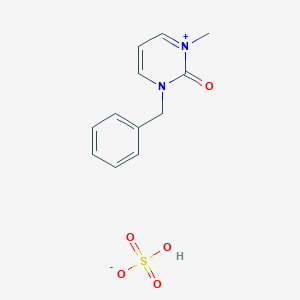
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)
![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)


